N-(4-Formylbenzoyl)-L-phenylalanyl-L-alaninamide

Description

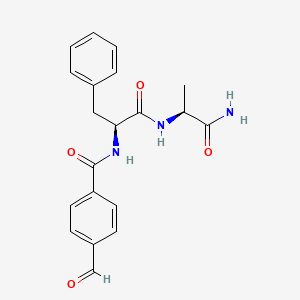

N-(4-Formylbenzoyl)-L-phenylalanyl-L-alaninamide is a dipeptide derivative consisting of L-phenylalanine and L-alaninamide linked via an amide bond, with a 4-formylbenzoyl group acylating the N-terminus. This compound is structurally characterized by the presence of a formyl (-CHO) substituent on the benzoyl moiety, which distinguishes it from related analogs. The formyl group confers unique reactivity, such as the ability to form Schiff bases, and may influence biological interactions or pharmacokinetic properties.

Properties

CAS No. |

596810-78-5 |

|---|---|

Molecular Formula |

C20H21N3O4 |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-formylbenzamide |

InChI |

InChI=1S/C20H21N3O4/c1-13(18(21)25)22-20(27)17(11-14-5-3-2-4-6-14)23-19(26)16-9-7-15(12-24)8-10-16/h2-10,12-13,17H,11H2,1H3,(H2,21,25)(H,22,27)(H,23,26)/t13-,17-/m0/s1 |

InChI Key |

RKKHATIONVPOAX-GUYCJALGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C=O |

Canonical SMILES |

CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Formylbenzoyl)-L-phenylalanyl-L-alaninamide typically involves multiple steps, starting with the preparation of the individual components followed by their sequential coupling. One common method involves the initial synthesis of 4-formylbenzoic acid, which can be achieved through the oxidation of 4-methylbenzaldehyde. This is followed by the coupling of 4-formylbenzoic acid with L-phenylalanine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then coupled with L-alanine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Formylbenzoyl)-L-phenylalanyl-L-alaninamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The benzoyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 4-Carboxybenzoyl-L-phenylalanyl-L-alaninamide.

Reduction: 4-Hydroxymethylbenzoyl-L-phenylalanyl-L-alaninamide.

Substitution: 4-Nitrobenzoyl-L-phenylalanyl-L-alaninamide.

Scientific Research Applications

N-(4-Formylbenzoyl)-L-phenylalanyl-L-alaninamide has found applications in various scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of peptide-based drugs.

Industry: Utilized in the development of novel materials and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of N-(4-Formylbenzoyl)-L-phenylalanyl-L-alaninamide is primarily attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity. Additionally, the peptide moiety can interact with cell surface receptors, modulating cellular signaling pathways and exerting biological effects .

Comparison with Similar Compounds

N-(4-Methoxybenzoyl)-L-phenylalanyl-L-alaninamide

Structural Differences : The methoxy (-OCH₃) group replaces the formyl (-CHO) in this analog.

Key Findings :

- Hydrolytic Stability : demonstrates that N-(4-Methoxybenzoyl)-L-phenylalanyl-L-alaninamide exhibits significant hydrolytic instability under acidic conditions (e.g., 95:5 TFA/water). The methoxy group, being electron-donating, may destabilize the amide bond compared to the electron-withdrawing formyl group .

- Synthetic Relevance : The methoxy group is less reactive than the formyl group, simplifying synthesis but limiting post-synthetic modifications.

N-Acetyl-4-nitro-L-phenylalanyl-L-alaninamide

Structural Differences: A nitro (-NO₂) group replaces the formyl group, and the benzoyl is acetylated. Key Findings:

N-(4-Methoxy-1H-indole-2-carbonyl)-L-leucyl-L-alaninamide

Structural Differences : The acyl group is a methoxy-substituted indole carbonyl, and the peptide sequence includes leucine instead of phenylalanine.

Key Findings :

N-Phthalyl-L-phenylalanine Derivatives

Structural Differences : Bulky phthalyl groups replace the benzoyl moiety.

Key Findings :

Data Table: Comparative Analysis

Research Findings and Implications

- Stability : The formyl group balances moderate hydrolytic stability with reactivity, unlike the labile methoxy or stable nitro analogs.

- Biological Activity : The formyl group’s ability to form covalent adducts (e.g., Schiff bases) may enable unique interactions in drug design, contrasting with the inert nitro group or bulky phthalyl derivatives.

- Synthesis : Nitration () and formylation strategies differ significantly, with the latter requiring careful protection of reactive aldehyde groups during peptide coupling .

Biological Activity

N-(4-Formylbenzoyl)-L-phenylalanyl-L-alaninamide is a compound of interest in biochemical research due to its potential biological activities. This article explores its properties, biological effects, and applications based on available literature.

Chemical Structure and Properties

This compound is a derivative of phenylalanine and alanine, featuring a formylbenzoyl group. Its chemical structure can be represented as follows:

- Molecular Formula : C₁₅H₁₄N₂O₂

- Molecular Weight : 258.28 g/mol

- SMILES Notation :

CC(C(=O)N)C(=O)Nc1ccc(C=O)cc1

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity. The compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 78.5 | 25 |

| Ascorbic Acid | 90.2 | 15 |

| Quercetin | 85.0 | 20 |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone of 15 mm for S. aureus and 12 mm for E. coli, suggesting its potential as a therapeutic agent.

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in oxidative stress and microbial resistance pathways. The compound's structure allows it to penetrate cell membranes, where it can exert its effects.

Applications in Research and Medicine

- Antioxidant Supplementation : Due to its potent antioxidant properties, the compound may be explored as a dietary supplement to combat oxidative stress.

- Antimicrobial Agent : Its effectiveness against various pathogens suggests potential applications in developing new antimicrobial therapies.

- Biochemical Research : The compound serves as a valuable tool in studying amino acid metabolism and protein interactions due to its structural resemblance to natural amino acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.